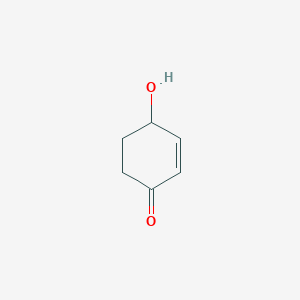
3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of cisplatin, a widely used chemotherapy drug, and has shown promising results in preclinical studies.
准备方法
The synthesis of 3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride involves several steps. Typically, the process begins with the preparation of 3-(4-Chlorophenyl)propane-1,2-diamine, which is then reacted with a platinum(2+) source, such as platinum(II) chloride, under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
化学反应分析
3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum(2+) to platinum(0) or other lower oxidation states.
Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands, such as amines or phosphines.
Hydrolysis: The compound can undergo hydrolysis in aqueous solutions, leading to the formation of hydroxylated products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving platinum-based compounds.
Biology: The compound has been studied for its interactions with biological molecules, such as DNA and proteins.
Medicine: It has shown potential as an anticancer agent, particularly in the treatment of platinum-resistant ovarian cancer.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride involves its interaction with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This results in the induction of apoptosis (programmed cell death) in cancer cells. The compound targets specific molecular pathways involved in cell division and survival, making it effective against certain types of cancer.
相似化合物的比较
3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride is unique compared to other platinum-based compounds due to its specific chemical structure and properties. Similar compounds include:
Cisplatin: A widely used chemotherapy drug with a similar mechanism of action but different chemical structure.
Carboplatin: Another platinum-based chemotherapy drug with a different ligand structure, leading to different pharmacokinetics and side effects.
Oxaliplatin: A third-generation platinum-based drug used in the treatment of colorectal cancer, with a distinct chemical structure and mechanism of action.
属性
IUPAC Name |
3-(4-chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2.2ClH.Pt/c10-8-3-1-7(2-4-8)5-9(12)6-11;;;/h1-4,9H,5-6,11-12H2;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBCTCLLAAJBGR-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)N)Cl.[Cl-].[Cl-].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909767 |
Source


|
| Record name | Platinum(2+) chloride--3-(4-chlorophenyl)propane-1,2-diamine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105856-39-1 |
Source


|
| Record name | D 17872 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105856391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) chloride--3-(4-chlorophenyl)propane-1,2-diamine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

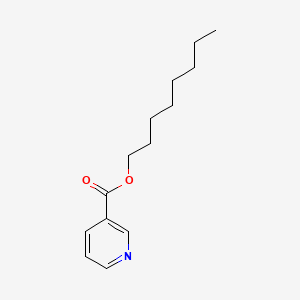
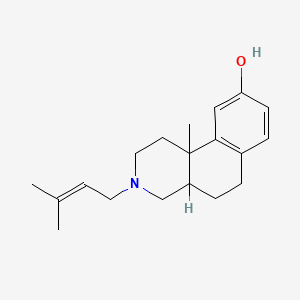

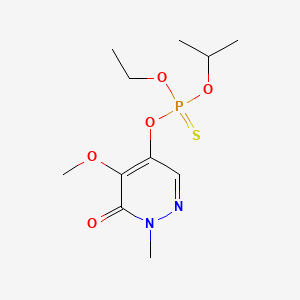
![1-cyclopentyl-1-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1205986.png)
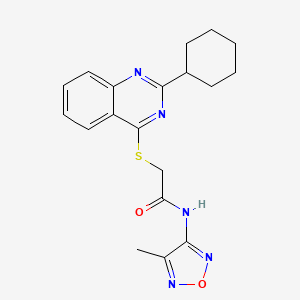
![1-(4-Chlorophenyl)-2-[[4-ethyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1205989.png)
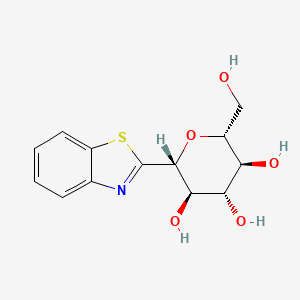
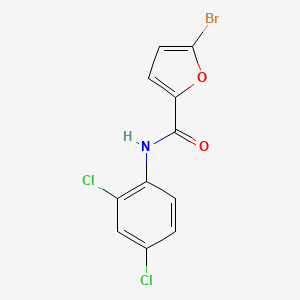
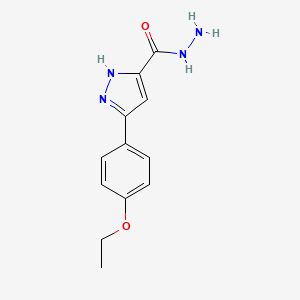
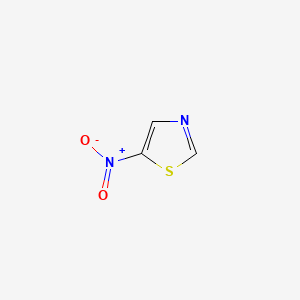
![Bicyclo[2.2.2]octane-2,6-dione](/img/structure/B1205994.png)
